3-Anilino-3-methyl-2-benzofuran-1(3H)-one
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Overview
Description
3-Anilino-3-methyl-2-benzofuran-1(3H)-one: is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Anilino Group: This step usually involves the reaction of the benzofuran core with aniline under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The anilino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-Anilino-3-methyl-2-benzofuran-1(3H)-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Anilino-2-benzofuran-1(3H)-one: Lacks the methyl group.
3-Methyl-2-benzofuran-1(3H)-one: Lacks the anilino group.
2-Benzofuran-1(3H)-one: Lacks both the anilino and methyl groups.
Uniqueness
3-Anilino-3-methyl-2-benzofuran-1(3H)-one: is unique due to the presence of both the anilino and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
7505-84-2 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-anilino-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C15H13NO2/c1-15(16-11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(17)18-15/h2-10,16H,1H3 |
InChI Key |
XGCWPVGYFYSQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)NC3=CC=CC=C3 |
Origin of Product |
United States |
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